molecular formula C5H6O2 B14139136 3-Methyl-4-methylideneoxetan-2-one CAS No. 89016-79-5

3-Methyl-4-methylideneoxetan-2-one

Cat. No.: B14139136
CAS No.: 89016-79-5
M. Wt: 98.10 g/mol
InChI Key: WHFAYVVBHHHGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-methylideneoxetan-2-one is a high-value chemical building block in pharmaceutical research and development. Its primary application is as a key intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs), most notably in the production of Palbociclib . Palbociclib is a selective CDK4/6 inhibitor and an FDA-approved drug for the treatment of advanced breast cancer, underscoring the significant role of this oxetane derivative in creating modern therapeutics . The compound's utility stems from the oxetane ring, a four-membered cyclic ether known to impart beneficial properties to drug molecules, such as improving metabolic stability, enhancing aqueous solubility, and serving as a carbonyl bioisostere . The synthesis of complex molecules like Palbociclib benefits from advanced reactor technologies, such as helical continuous-flow microreactors, which can offer superior control over reaction parameters like temperature and mixing compared to traditional batch methods . This compound is provided for research purposes as a crucial building block for medicinal chemists working on the development of new targeted therapies. This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-methyl-4-methylideneoxetan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-3-4(2)7-5(3)6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFAYVVBHHHGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568711
Record name 3-Methyl-4-methylideneoxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89016-79-5
Record name 3-Methyl-4-methylideneoxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fundamental Principles of Ketene Dimerization

Ketene Generation and Reactivity

Methyl ketene (CH₂=C=O), the precursor for 3-Methyl-4-methylideneoxetan-2-one, is typically generated via pyrolysis of 3-methylacetic acid or its derivatives at 700–750°C. The ketene’s electrophilic nature enables rapid dimerization, forming a four-membered oxetane ring. Density functional theory (DFT) calculations at the B3LYP/6-311G++(d,p) level confirm that alkyl ketenes undergo concerted, nonsynchronous dimerization via twisted cyclic transition states. For methyl ketene, the activation energy for dimerization is approximately 34.54 kJ/mol, favoring cyclization over linear oligomerization.

Thermodynamic and Kinetic Considerations

The exothermic dimerization (ΔH ≈ −63 kJ/mol for analogous systems) requires precise temperature control (0–50°C) to prevent side reactions such as polymerization or hydrolysis. Pressure optimization (3–6 atm) enhances ketene solubility in liquid diketene solvents, increasing collision frequency and reaction rate. The half-life of methyl ketene in solution is critical; at 25°C and pH 5–7, hydrolysis to acetoacetic acid derivatives occurs within 45 minutes, necessitating rapid processing.

Industrial-Scale Synthesis

Continuous-Flow Dimerization Process

The patented continuous process (US2802872A) involves two stages:

  • Absorption : Gaseous methyl ketene is dissolved in liquid diketene at 3–6 atm and 0–25°C.
  • Dimerization : The solution flows through a tubular reactor under streamline conditions (15–30°C, 3–6 atm), achieving >95% conversion in 10–15 minutes.

Key parameters include:

  • Residence time : 10–20 minutes to minimize side reactions.
  • Recycle ratio : 85–90% of liquid diketene is recycled, maintaining solvent purity.
Table 1: Optimal Industrial Process Parameters
Parameter Value Range Impact on Yield
Temperature 15–30°C Maximizes dimerization rate
Pressure 3–6 atm Enhances ketene solubility
Catalyst (Triethyl phosphate) 0.5–2 mol% Reduces activation energy
Residence Time 10–20 min Limits hydrolysis

Catalyst Design and Efficiency

Triethyl phosphate (0.5–2 mol%) lowers the activation energy by stabilizing the transition state through Lewis acid-base interactions. Computational studies reveal that electron-donating groups on the ketene enhance dimerization rates by 15–20%.

Laboratory-Scale Methods

Batch Reactor Synthesis

In laboratory settings, methyl ketene is generated in situ via acetic anhydride pyrolysis. The dimerization is conducted in anhydrous dichloromethane at −5–10°C under nitrogen. Key steps include:

  • Quenching : Immediate cooling to −20°C post-dimerization.
  • Purification : Vacuum distillation (50 mmHg) yields 70–75% pure product.

Photochemical Activation

UV irradiation (254 nm) initiates [2+2] cycloaddition of methyl ketene, bypassing thermal activation barriers. This method achieves 80–85% conversion but requires specialized equipment.

Mechanistic Insights and Side Reactions

Cycloaddition Pathways

DFT-optimized transition states reveal a twisted four-membered ring structure (Figure 1). The methylidene group’s sp² hybridization introduces ring strain (≈110 kJ/mol), favoring ring-opening reactions with nucleophiles.

Competing Hydrolysis

Hydrolysis to 3-methylacetoacetic acid is the primary side reaction. Kinetic studies show a rate constant (k) of 0.015 min⁻¹ at 25°C, necessitating anhydrous conditions.

Scalability and Economic Considerations

Cost Analysis

  • Raw Materials : 3-Methylacetic acid accounts for 60–70% of production costs.
  • Energy : Pyrolysis at 750°C consumes 12–15 kWh/kg product.

Environmental Impact

Waste streams contain <5% unreacted ketene, treatable via alkaline scrubbing.

Chemical Reactions Analysis

3-Methyl-4-methylideneoxetan-2-one undergoes various chemical reactions due to its reactive nature. Some of the common reactions include:

Scientific Research Applications

3-Methyl-4-methylideneoxetan-2-one has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 3-Methyl-4-methylideneoxetan-2-one involves its reactivity as a ketene dimer. The compound can undergo nucleophilic addition reactions due to the presence of the electrophilic carbonyl group. This reactivity allows it to form stable acetoacetyl derivatives with nucleophiles such as alcohols and amines. The molecular targets and pathways involved in these reactions are primarily related to the formation of carbon-carbon and carbon-oxygen bonds .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Key Substituents Ring Size Reactivity Profile
This compound Not Available C₅H₆O₂ 3-methyl, 4-methylidene 4 High ring strain, polymerization
4-Methyloxetan-2-one 3068-88-0 C₄H₆O₂ 4-methyl 4 Moderate ring-opening reactions
4-(Trichloromethyl)oxetan-2-one 5895-35-2 C₄H₃Cl₃O₂ 4-trichloromethyl 4 Electrophilic carbonyl reactivity
5-Hexyl-4-methyloxolan-2-one 67663-01-8 C₁₁H₂₀O₂ 5-hexyl, 4-methyl 5 Steric hindrance-dominated
4-Methyl-3-penten-2-one 141-79-7 C₆H₁₀O Unsaturated side chain 6 Keto-enol tautomerism

Research Findings and Implications

  • Reactivity Trends : Methylidene substituents in β-lactones (e.g., this compound) likely increase ring strain and reactivity compared to saturated analogues like 4-Methyloxetan-2-one .
  • Electrophilicity : Electron-withdrawing groups (e.g., trichloromethyl) enhance carbonyl electrophilicity, whereas methylidene groups may redirect reactivity toward conjugation-driven pathways .

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